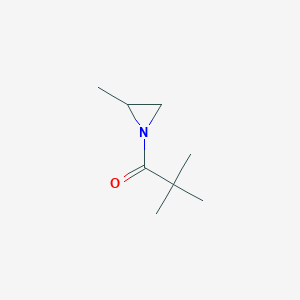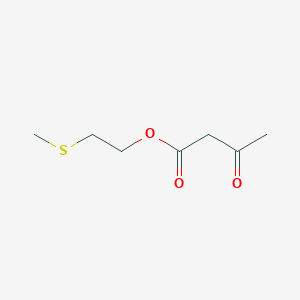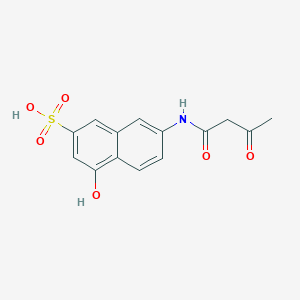
4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids. This compound is characterized by the presence of a hydroxy group, an oxobutanamido group, and a sulfonic acid group attached to a naphthalene ring. It is a colorless, water-soluble solid that is often used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid typically involves the sulfonation of naphthalene followed by subsequent functional group modifications. One common method includes:
Sulfonation of Naphthalene: Naphthalene is sulfonated using sulfuric acid to produce naphthalene-2-sulfonic acid.
Hydroxylation: The naphthalene-2-sulfonic acid is then hydroxylated to introduce the hydroxy group at the 4-position.
Amidation: The hydroxylated product undergoes amidation with 3-oxobutanoic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, reagent concentration, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxobutanamido group can be reduced to an amine.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products
Oxidation: Formation of 4-keto-7-(3-oxobutanamido)naphthalene-2-sulfonic acid.
Reduction: Formation of 4-hydroxy-7-(3-aminobutanamido)naphthalene-2-sulfonic acid.
Substitution: Formation of various substituted naphthalenesulfonic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and oxobutanamido groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-2-sulfonic acid: Lacks the hydroxy and oxobutanamido groups, making it less versatile in chemical reactions.
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid: Contains a methylamino group instead of the oxobutanamido group, leading to different reactivity and applications.
Naphthalene-1-sulfonic acid: Has the sulfonic acid group at a different position, affecting its chemical properties and reactivity.
Uniqueness
4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid is unique due to the combination of functional groups attached to the naphthalene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
94850-73-4 |
|---|---|
Fórmula molecular |
C14H13NO6S |
Peso molecular |
323.32 g/mol |
Nombre IUPAC |
4-hydroxy-7-(3-oxobutanoylamino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C14H13NO6S/c1-8(16)4-14(18)15-10-2-3-12-9(5-10)6-11(7-13(12)17)22(19,20)21/h2-3,5-7,17H,4H2,1H3,(H,15,18)(H,19,20,21) |
Clave InChI |
URWOXJLZMALVGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)NC1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


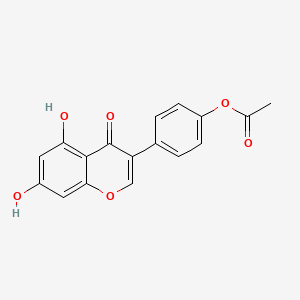
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)
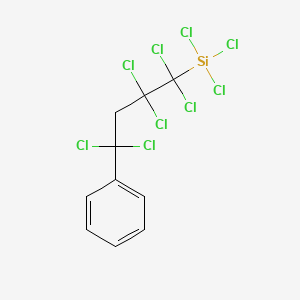

![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)
![3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene](/img/structure/B14350400.png)
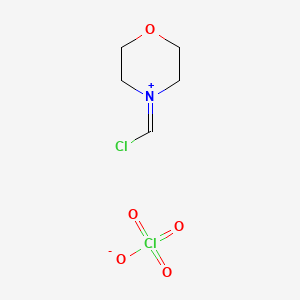
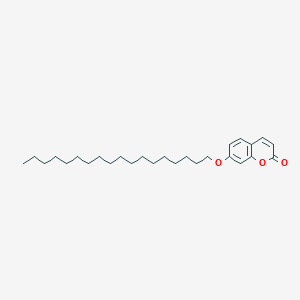

![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)

